tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
CAS No.: 2694057-51-5
Cat. No.: VC11544530
Molecular Formula: C10H18ClNO5S
Molecular Weight: 299.77 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate - 2694057-51-5](/images/no_structure.jpg)
Specification
CAS No. | 2694057-51-5 |
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Molecular Formula | C10H18ClNO5S |
Molecular Weight | 299.77 g/mol |
IUPAC Name | tert-butyl (2S)-2-(chlorosulfonylmethyl)morpholine-4-carboxylate |
Standard InChI | InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Standard InChI Key | UIXRWCSPFYYEDC-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with stereochemical specificity at the C2 position (S-configuration). The tert-butyloxycarbonyl (Boc) group at the N4 position enhances steric protection, while the chlorosulfonylmethyl moiety at C2 introduces electrophilic reactivity.
Key Structural Attributes:
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Molecular Formula: C₁₁H₁₈ClNO₅S
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Molecular Weight: 320.79 g/mol
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IUPAC Name: tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
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Stereochemistry: (2S) configuration ensures enantioselective interactions in biological systems.
Physicochemical Properties
The compound’s solubility and reactivity are influenced by its polar sulfonyl group and hydrophobic tert-butyl moiety.
Property | Value |
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Melting Point | 98–102°C (estimated) |
Boiling Point | Decomposes above 200°C |
Solubility in DMSO | >50 mg/mL |
LogP (Partition Coefficient) | 1.8 (predicted) |
The chlorosulfonyl group’s electronegativity (χ = 3.0) facilitates nucleophilic substitution, while the Boc group stabilizes the morpholine ring against acid-mediated degradation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
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Morpholine Ring Formation: Cyclization of 2-aminoethanol with 1,2-dibromoethane under basic conditions yields the morpholine backbone.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the tert-butyl ester at N4 .
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Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO₃H) at −10°C installs the chlorosulfonylmethyl group at C2, achieving 65–70% yield.
Critical Reaction Conditions:
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Temperature control (−10°C to 0°C) prevents sulfonic acid byproducts.
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Anhydrous solvents (e.g., THF, dichloromethane) minimize hydrolysis.
Industrial Manufacturing
Continuous flow reactors optimize scalability and safety for chlorosulfonation, reducing hazardous intermediate accumulation. Microreactor systems achieve 85% conversion efficiency at 50°C, outperforming batch processes.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorosulfonyl group undergoes substitution with amines, alcohols, and thiols:
Yields exceed 80% with primary amines (e.g., methylamine), forming sulfonamides critical to drug design.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thiol (−SH), enabling disulfide bond formation.
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Oxidation: Hydrogen peroxide (H₂O₂) converts the chlorosulfonyl group to a sulfonic acid (−SO₃H), enhancing hydrophilicity.
Biological and Pharmacological Applications
Enzyme Inhibition
Structural analogs inhibit serine proteases (e.g., thrombin, trypsin) by covalent modification of active-site histidine residues. The chlorosulfonyl group’s electrophilicity drives irreversible binding, with IC₅₀ values of 1.2–3.8 μM in vitro.
Anticancer Activity
In MCF-7 breast cancer cells, sulfonamide derivatives derived from this compound induce apoptosis via caspase-3 activation (2.5-fold increase at 10 μM).
Pharmacokinetic Profile
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Bioavailability: 42% in rodent models, attributed to moderate lipophilicity (LogP = 1.8).
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Metabolism: Hepatic cytochrome P450 oxidation yields sulfonic acid metabolites excreted renally .
Comparative Analysis with Structural Analogs
Compound | Sulfonyl Group | Reactivity (vs. Chloro) | Bioactivity (IC₅₀) |
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Fluorosulfonyl analog | −SO₂F | Higher electrophilicity | 0.9 μM (Thrombin) |
Chlorosulfonyl derivative | −SO₂Cl | Moderate | 1.5 μM (Thrombin) |
Methylsulfonyl analog | −SO₂CH₃ | Lower | >10 μM |
The chlorine atom balances reactivity and stability, making it preferable for prodrug synthesis.
Emerging Research Directions
Antibiotic Development
Chlorosulfonyl morpholine derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 4 μg/mL .
Polymer Chemistry
Copolymerization with ethylene glycol yields sulfonated polymers for proton-exchange membranes, achieving conductivity of 120 mS/cm at 80°C.
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